molecular formula C27H22FN5O4S B2385300 N-[(4-fluorophenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1039013-53-0

N-[(4-fluorophenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide

Cat. No.: B2385300
CAS No.: 1039013-53-0
M. Wt: 531.56
InChI Key: RECHUTVXSLKHSJ-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines fluorinated and nitro-substituted aromatic rings with an imidazoquinazoline core, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide typically involves multi-step organic reactionsThe final step involves the formation of the propanamide linkage under controlled conditions, often using amide coupling reagents such as EDCI or HATU .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide involves its interaction with specific molecular targets. The fluorophenyl and nitrophenyl groups can interact with enzymes or receptors, modulating their activity. The imidazoquinazoline core may also play a role in binding to DNA or proteins, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-fluorophenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is unique due to its combination of fluorinated and nitro-substituted aromatic rings with an imidazoquinazoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN5O4S/c28-19-9-5-17(6-10-19)15-29-24(34)14-13-23-26(35)32-25(30-23)21-3-1-2-4-22(21)31-27(32)38-16-18-7-11-20(12-8-18)33(36)37/h1-12,23H,13-16H2,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECHUTVXSLKHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC=C(C=C4)[N+](=O)[O-])CCC(=O)NCC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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